molecular formula C38H29N5O8 B1354218 N6-Dibenzoyladenosine 2',3'-Dibenzoate CAS No. 58463-04-0

N6-Dibenzoyladenosine 2',3'-Dibenzoate

Cat. No. B1354218
CAS RN: 58463-04-0
M. Wt: 683.7 g/mol
InChI Key: GNYQOUZNLMTKQG-RLRJIRQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-Dibenzoyladenosine 2’,3’-Dibenzoate, also known as DBA, is a synthetic nucleoside analog. It is a white to almost white powder or crystal . The molecular formula is C38H29N5O8 and the molecular weight is 683.68 .


Molecular Structure Analysis

The molecular structure of N6-Dibenzoyladenosine 2’,3’-Dibenzoate is represented by the formula C38H29N5O8 . Unfortunately, detailed information about the molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

N6-Dibenzoyladenosine 2’,3’-Dibenzoate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . .

Scientific Research Applications

Synthesis and Structural Analysis

  • Convenient Synthesis Methods : N6,3′-O-Dibenzoyladenosine, a related compound to N6-Dibenzoyladenosine 2',3'-Dibenzoate, has been utilized in the synthesis of trimeric adenylyl-(2′–5′)-adenylyl-(2′–5′)-adenosine, highlighting its role in facilitating complex organic syntheses (Takaku & Ueda, 1983).
  • Structural Clarification : Research has clarified the structural aspects of dibenzoyladenine riboside and its analogues, emphasizing the importance of understanding the structural variations of N6-Dibenzoyladenosine 2',3'-Dibenzoate and its derivatives for scientific applications (Anzai & Matsui, 1973).

Biological Applications

  • Enzyme Inhibition Studies : N6,N6-Dibenzoyl-2',3'-O-isopropylideneadenosine has been used in the creation of novel enzyme inhibitors, suggesting its potential utility in biochemical research and drug discovery (Vrudhula et al., 1989).
  • Antiprotozoal Activities : 2,N6-disubstituted adenosine analogs, which are structurally related to N6-Dibenzoyladenosine 2',3'-Dibenzoate, have shown significant antiprotozoal activities, indicating the potential of such compounds in the treatment of protozoal infections (Rodenko et al., 2007).

Receptor Research

  • Receptor Binding Studies : Studies involving N6-substituted adenosine receptor agonists, akin to N6-Dibenzoyladenosine 2',3'-Dibenzoate, have provided insights into receptor binding and pharmacological activity, which are crucial for drug development and understanding cellular signaling mechanisms (Kim et al., 1994).

Cytokinin Research

  • Cytokinin Effects in Tissue Culture : Analogous compounds to N6-Dibenzoyladenosine 2',3'-Dibenzoate, such as N6-benzyladenine, have been explored for their effects in tissue culture, suggesting a role in plant biology and agricultural research (Werbrouck et al., 2008).

Chemical Processing

  • Selective Chemical Reactions : The selective debenzoxylation of N6,2′,3′,5′-tetrabenzoyladenosine demonstrates the chemical reactivity of compounds structurally related to N6-Dibenzoyladenosine 2',3'-Dibenzoate, important for chemical synthesis and material science (Ishido et al., 1977).

Safety and Hazards

While specific safety and hazard information for N6-Dibenzoyladenosine 2’,3’-Dibenzoate is not provided in the search results, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

[(2R,3R,4R,5R)-4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H29N5O8/c44-21-28-30(50-37(47)26-17-9-3-10-18-26)31(51-38(48)27-19-11-4-12-20-27)36(49-28)42-23-41-29-32(42)39-22-40-33(29)43(34(45)24-13-5-1-6-14-24)35(46)25-15-7-2-8-16-25/h1-20,22-23,28,30-31,36,44H,21H2/t28-,30-,31-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYQOUZNLMTKQG-RLRJIRQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H29N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Dibenzoyladenosine 2',3'-Dibenzoate

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